N-Formyl Lenalidomide

Pharmaceutical quality control Reference standards Regulatory compliance

Regulatory submissions risk rejection when impurity reference standards lack traceability. N-Formyl Lenalidomide certified reference standard (ISO 17034/ISO 17025) provides multi-traceability to USP/EP primary standards. • ICH Q2-compliant method validation: specificity, linearity (r≥0.999) • Lot-specific COA for defensible ANDA submissions & GMP batch release • Suitable for forced degradation studies & daily system suitability testing

Molecular Formula C₁₄H₁₃N₃O₄
Molecular Weight 287.27
Cat. No. B1158931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl Lenalidomide
Molecular FormulaC₁₄H₁₃N₃O₄
Molecular Weight287.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Formyl Lenalidomide Certified Reference Standard


N-Formyl Lenalidomide (CAS 2197414-56-3, C₁₄H₁₃N₃O₄, MW 287.27) is a pharmaceutical analytical impurity of the immunomodulatory drug lenalidomide. This compound serves as a critical reference standard for the identification, quantification, and control of N‑formyl‑related impurities in lenalidomide active pharmaceutical ingredient (API) and finished dosage forms. As a secondary standard with traceability to USP and EP primary standards, N‑Formyl Lenalidomide is indispensable for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial manufacturing . Lenalidomide degrades significantly under hydrolytic and oxidative stress conditions, generating multiple impurities that must be rigorously controlled; N‑Formyl Lenalidomide is a key component of the impurity profile [1][2].

Risks of Uncertified Impurity Standards


Pharmaceutical analytical impurities like N‑Formyl Lenalidomide are not interchangeable across vendors or with generic laboratory reagents. Substituting uncertified material introduces substantial risk: the absence of documented traceability to compendial standards (USP, EP) means that any method validation, stability study, or regulatory submission relying on such material lacks defensible metrological integrity. Furthermore, suppliers providing only basic characterization (e.g., CAS confirmation and purity percentage) without ISO 17034 or ISO/IEC 17025 certification do not offer the multi‑traceability chain required under ICH Q2 and ICH Q3 guidelines. This directly impacts ANDA review timelines, method transfer success rates, and the long‑term reproducibility of impurity monitoring programs .

Evidence: CRM vs. Uncertified Standards


ISO 17034 & ISO/IEC 17025 Certification

Certified reference material (CRM) grade N-Formyl Lenalidomide is produced and certified in accordance with ISO 17034 and ISO/IEC 17025, offering multi-traceability to USP and EP primary standards . In contrast, generic impurity standards typically lack any third-party certification and provide only vendor self-attested purity values without documented traceability chain [1].

Pharmaceutical quality control Reference standards Regulatory compliance

USP PAI Designation for ANDA Filing

N-Formyl Lenalidomide is available as a USP Pharmaceutical Analytical Impurity (PAI) with catalog designation and lot-specific characterization under USP authority . Generic impurity suppliers may provide similar chemical identity but lack USP designation and the associated lot-to-lot consistency and regulatory recognition that accelerates ANDA review [1].

ANDA filing USP reference standards Method validation

Stability-Indicating UHPLC-MS Method

Stress and photostability studies using UHPLC-UV-MS revealed that lenalidomide is stable under high temperature (105 °C for 10 days) and light exposure, but undergoes significant degradation under hydrolytic and oxidative conditions, generating major degradation products A, B, and E (hydrolysis) and impurities C and I (oxidation) [1]. N-Formyl Lenalidomide is a known impurity within this degradation profile, necessitating its use as a reference standard for accurate identification and quantification in stability studies .

Forced degradation Stability-indicating methods Impurity profiling

Simultaneous Detection of Related Substances by HPLC

A validated stability-indicating RP-HPLC method enables simultaneous detection of 13 lenalidomide-related substances, including N‑formyl impurities, with detection limits ranging from 2 to 17 ng/mL and quantitation limits from 6 to 50 ng/mL, achieving correlation coefficients of r ≥ 0.999 [1]. Methods lacking certified reference standards for each individual impurity cannot achieve the same level of confidence in peak assignment and quantitation accuracy.

HPLC method Related substances Quantitation limits

ICH Q3A/Q3B Compliance

ICH Q3B guidelines mandate impurity levels below 0.15% for lenalidomide finished drug products, and ICH Q3A governs API impurities . N‑Formyl Lenalidomide, as a known process-related impurity and degradation product, must be controlled to these thresholds. Certified reference standards provide the accuracy required to demonstrate compliance with these regulatory limits; uncertified standards introduce measurement uncertainty that can compromise compliance demonstrations [1].

ICH guidelines Impurity control Regulatory compliance

Applications of N-Formyl Lenalidomide CRM


Method Development & Validation for ANDA

N-Formyl Lenalidomide certified reference standard is essential for developing and validating HPLC/UHPLC methods that quantify N‑formyl impurities in lenalidomide API and finished dosage forms. The certified traceability to USP/EP primary standards ensures that method validation data meets ICH Q2 requirements for specificity, linearity (r ≥ 0.999 across the impurity range), accuracy, and precision. This directly supports ANDA submissions by providing regulatory reviewers with a defensible reference standard chain .

Forced Degradation Studies

Given that lenalidomide degrades significantly under hydrolytic and oxidative conditions , N-Formyl Lenalidomide reference standard is required for forced degradation studies to identify and quantify degradation products. Its use enables accurate peak assignment in stability-indicating methods, confirming that the analytical method can distinguish the API from its degradation impurities—a fundamental requirement of ICH Q1A stability testing .

Routine QC and Batch Release Testing

In commercial manufacturing, N-Formyl Lenalidomide reference standard is used for daily system suitability testing and as a quantitative calibrator in QC laboratories. The availability of lot-specific Certificates of Analysis (COA) and multi-traceability to compendial standards ensures consistent, defensible batch release decisions and supports compliance with GMP requirements for reference standard management .

Process Impurity Monitoring in API Manufacturing

N-Formyl Lenalidomide is a known process-related impurity arising from formylation reactions during lenalidomide synthesis . Using the certified reference standard, manufacturers can monitor and control this impurity in real-time during API production, ensuring that the final product meets ICH Q3A impurity thresholds before release .

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